4-(哌啶-4-基)苯甲腈盐酸盐

描述

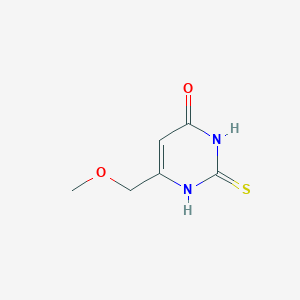

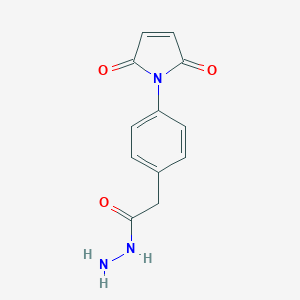

4-(Piperidin-4-YL)benzonitrile hydrochloride is a chemical compound that has a wide range of applications in the field of science and technology. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of benzene and is used in the synthesis of various compounds. It is also used in the synthesis of drugs, dyes, and other materials. 4-(Piperidin-4-YL)benzonitrile hydrochloride is a versatile molecule that can be used in a variety of applications.

科学研究应用

组胺H3拮抗剂研究

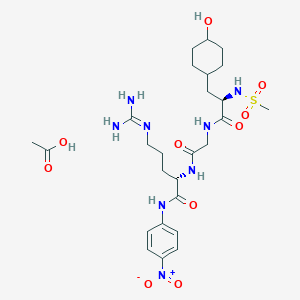

已对4-(哌啶-4-基)苯甲腈盐酸盐衍生物进行研究,探讨其作为组胺H3拮抗剂的潜力。具体来说,4-苯氧哌啶是一类有效且构象受限的非咪唑类组胺H3拮抗剂,显示出潜力。这些化合物,包括一种带有4-苯氧哌啶核的变体,在体外显示出显著的活性,并被发现是高度选择性的H3受体拮抗剂,在大鼠清醒的EEG模型中展示出体内疗效。这些发现突显了这些衍生物在开发针对组胺H3受体的治疗方法中的潜力 (Dvorak et al., 2005)。

结构和理论研究

已对特定的4-(哌啶-4-基)苯甲腈盐酸盐衍生物进行了结构和理论研究,有助于了解它们的性质和潜在应用。例如,[1-(2,5-二氯苯磺酰)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟已合成并表征,揭示了其热性、光学性和蚀刻性能的见解。该研究还包括理论计算,如密度泛函理论,以优化结构坐标并评估分子性质 (Karthik et al., 2021)。

腐蚀抑制研究

对哌啶衍生物的研究,包括与4-(哌啶-4-基)苯甲腈盐酸盐相关的衍生物,揭示了它们作为铁表面腐蚀抑制剂的潜力。使用DFT和蒙特卡洛动力学等方法进行的理论研究已被用于研究这些衍生物与铁的相互作用,展示了它们在保护金属表面免受腐蚀方面的潜力。这突显了这类化合物在工业应用中的重要性,特别是在防止金属腐蚀方面 (Belghiti et al., 2018)。

抗病毒研究

一些4-(哌啶-4-基)苯甲腈盐酸盐衍生物显示出作为HCV(丙型肝炎病毒)抑制剂的潜力。化学优化导致开发出一种新的支架,对HCV表现出显著增强的抗病毒活性。生物学研究表明,这些化合物可以通过在HCV进入阶段发挥作用来阻止HCV复制,将它们作为单独或联合治疗方法的有希望的候选药物 (Jiang et al., 2020)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (22272) and its solid physical form, suggest that it could potentially have good bioavailability .

Action Environment

The compound is recommended to be stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxidative conditions.

属性

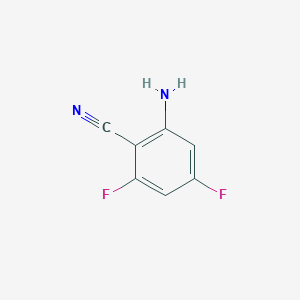

IUPAC Name |

4-piperidin-4-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZCFNFGOOKBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598639 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162997-34-4 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。